(4-Amino-3,5-dichlorophenyl)methanol

Lipophilicity Drug-likeness Physicochemical property

(4‑Amino-3,5‑dichlorophenyl)methanol (CAS 74878‑32‑3; molecular formula C₇H₇Cl₂NO; molecular weight 192.04 g mol⁻¹) is a halogenated aminobenzyl alcohol bearing an amino group at the 4‑position, chlorine atoms at the 3‑ and 5‑positions, and a hydroxymethyl substituent on the aromatic ring. Its computed XLogP3‑AA of 1.6, topological polar surface area of 46.3 Ų, and two hydrogen‑bond donors plus two acceptors position it in a therapeutically relevant physicochemical space distinct from both non‑halogenated and non‑aminated benzyl alcohol analogs.

Molecular Formula C7H7Cl2NO
Molecular Weight 192.04 g/mol
CAS No. 74878-32-3
Cat. No. B3056863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Amino-3,5-dichlorophenyl)methanol
CAS74878-32-3
Molecular FormulaC7H7Cl2NO
Molecular Weight192.04 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)N)Cl)CO
InChIInChI=1S/C7H7Cl2NO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3,10H2
InChIKeyQWUSDUYJDKJFKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Amino-3,5-dichlorophenyl)methanol CAS 74878-32-3: Procurement-Ready Physicochemical and Structural Profile for Medicinal Chemistry Building Block Sourcing


(4‑Amino-3,5‑dichlorophenyl)methanol (CAS 74878‑32‑3; molecular formula C₇H₇Cl₂NO; molecular weight 192.04 g mol⁻¹) is a halogenated aminobenzyl alcohol bearing an amino group at the 4‑position, chlorine atoms at the 3‑ and 5‑positions, and a hydroxymethyl substituent on the aromatic ring [1]. Its computed XLogP3‑AA of 1.6, topological polar surface area of 46.3 Ų, and two hydrogen‑bond donors plus two acceptors position it in a therapeutically relevant physicochemical space distinct from both non‑halogenated and non‑aminated benzyl alcohol analogs [1]. The compound is listed as a synthetic intermediate in the Abbott Laboratories patent US 4665095, which discloses its conversion to 2‑[(3,5‑dihalo‑4‑aminobenzyl)]imidazolines with α₁‑adrenergic activity [2].

Why (4-Amino-3,5-dichlorophenyl)methanol Cannot Be Replaced by Generic Benzyl Alcohol Intermediates: Structural Determinants of Synthetic Utility


The simultaneous presence of an electron‑donating amino group and two electron‑withdrawing chlorine atoms on the same aromatic ring creates a unique push‑pull electronic environment that governs both the compound's reactivity and the pharmacological properties of its downstream products. The chlorine atoms at positions 3 and 5 increase lipophilicity (XLogP3 1.6) relative to the non‑halogenated 4‑aminobenzyl alcohol (LogP ≈ −0.25) [1][2], while the amino group provides a nucleophilic handle absent in 3,5‑dichlorobenzyl alcohol (LogP ≈ 2.24) . This balanced hydrophilicity‑lipophilicity profile is directly responsible for the favorable pharmacokinetic behaviour observed in the derived imidazoline drug candidate A‑57219 (nemazoline), which retained high local efficacy without systemic absorption after intranasal dosing — a property that cannot be replicated by substituting either the non‑chlorinated or non‑aminated analog [3].

Quantitative Differentiation Evidence for (4-Amino-3,5-dichlorophenyl)methanol vs. Closest Structural Analogs: A Procurement Selection Guide


Lipophilicity (XLogP) Comparison: Intermediate LogP of 1.6 Bridges the Gap Between Non-Halogenated and Non-Aminated Benzyl Alcohol Analogs

The target compound exhibits an XLogP3‑AA of 1.6 [1], which is substantially higher than 4‑aminobenzyl alcohol (LogP ≈ −0.25; difference ΔLogP ≈ +1.85) [2] and moderately lower than 3,5‑dichlorobenzyl alcohol (LogP ≈ 2.24; difference ΔLogP ≈ −0.64) . This intermediate lipophilicity avoids the excessive polarity of non‑chlorinated analogs that limits membrane permeability while also avoiding the high lipophilicity of non‑aminated analogs that can promote non‑specific protein binding.

Lipophilicity Drug-likeness Physicochemical property

In Vivo Pharmacological Superiority of the Derived Imidazoline A-57219 (Nemazoline) Over Oxymetazoline in Canine Nasal Mucosa

In a direct head‑to‑head comparative study by DeBernardis et al. (1987), 2‑(4‑amino‑3,5‑dichlorobenzyl)imidazoline hydrochloride (A‑57219), synthesized from the target compound as the key building block, was more effective and longer‑acting than oxymetazoline on canine nasal mucosa both in vitro and in vivo [1]. Upon intranasal administration to dogs, A‑57219 showed no systemic effects at concentrations up to 1000 times the local decongestant dose (1.65 µg, atomized from a 1 µg mL⁻¹ solution). After 15 days of nasal administration to rats at 1000× the decongestant concentration, no mucosal tissue toxicity or systemic effects were observed [1].

Adrenergic pharmacology Nasal decongestant In vivo efficacy

Patent‑Documented Synthetic Efficiency: Quantitative Conversion of the Benzyl Alcohol to the Key Benzyl Chloride Intermediate

US Patent 4665095 (Abbott Laboratories) provides a fully reproducible synthetic protocol in which 3,5‑dichloro‑4‑amino benzyl alcohol (88 g, mp 110‑112 °C) is converted to the corresponding benzyl chloride by treatment with thionyl chloride in dichloroethane, affording 117 g of product as a solidifying oil [1]. This represents a quantitative mass recovery consistent with near‑complete conversion, providing procurement‑grade assurance of the compound's reactivity in a pharmaceutically validated process.

Process chemistry Patent synthesis Yield optimization

Functional Group Orthogonality: Three Distinct Reactive Handles Enable Divergent Library Synthesis That Single-Feature Analogs Cannot Match

The target compound possesses three chemically orthogonal functional groups: (i) a primary aromatic amino group (‑NH₂) capable of diazotization, acylation, and reductive amination; (ii) a benzylic alcohol (‑CH₂OH) that can be oxidized to an aldehyde or carboxylic acid, converted to a halide for nucleophilic displacement, or protected as an ester/ether; and (iii) two aromatic chlorine atoms amenable to metal‑catalyzed cross‑coupling reactions [1]. By contrast, 3,5‑dichlorobenzyl alcohol lacks the amino handle, and 4‑aminobenzyl alcohol lacks the chlorine‑enabled coupling sites. The patent US 4665095 exploits precisely this orthogonality: the alcohol is converted to the benzyl chloride (Example 2), the chloride is displaced with cyanide (Example 3), and the resulting nitrile is elaborated to the imidazoline (Example 4) — a three‑step sequence that would be impossible with either the non‑aminated or non‑chlorinated analog [2].

Orthogonal reactivity Medicinal chemistry Building block

Metabolite Relevance: Structural Relationship to the Clenbuterol Metabolite 4‑Amino‑3,5‑dichlorobenzoic Acid Establishes Analytical Standard Value

The target compound (4‑amino‑3,5‑dichlorobenzyl alcohol) shares the identical 4‑amino‑3,5‑dichlorophenyl core with 4‑amino‑3,5‑dichlorobenzoic acid (CAS 56961‑25‑2), the established primary hepatic metabolite of the β₂‑agonist clenbuterol used in residue monitoring programs [1][2]. The benzyl alcohol can be selectively oxidized to the benzoic acid in a single step, providing a convenient synthetic route to the analytical reference standard. This is in contrast to 3,5‑dichlorobenzyl alcohol, which lacks the amino group and cannot serve as a precursor to the clenbuterol metabolite standard.

Analytical chemistry Metabolite identification Beta-agonist residue

Optimal Research and Industrial Application Scenarios for (4-Amino-3,5-dichlorophenyl)methanol Based on Quantified Differentiation Evidence


Medicinal Chemistry: Synthesis of α₁‑Adrenergic Imidazoline Drug Candidates with Superior Therapeutic Index

Procurement teams supporting adrenergic receptor drug discovery should prioritize this compound as the key building block for 2‑[(3,5‑dihalo‑4‑aminobenzyl)]imidazoline scaffolds. The direct evidence from DeBernardis et al. (1987) [4] demonstrates that the derived compound A‑57219 outperforms oxymetazoline in efficacy and duration on canine nasal mucosa while maintaining a >1000‑fold safety margin, a pharmacological profile uniquely dependent on the 4‑amino‑3,5‑dichlorobenzyl core [4]. The patent US 4665095 provides a fully reproducible synthetic route from this building block through the benzyl chloride, nitrile, and imidazoline intermediates [2].

Process Chemistry Scale‑Up: Validated Kilogram‑Scale Conversion to Benzyl Chloride for Downstream API Manufacturing

The US 4665095 patent exemplifies the conversion of 88 g of the target compound to 117 g of the benzyl chloride intermediate using thionyl chloride in dichloroethane, establishing a robust, scalable protocol [2]. The reaction proceeds with exothermic self‑indication and forms an isolable solid product, facilitating in‑process control. This validated precedent is absent for the non‑halogenated analog 4‑aminobenzyl alcohol, for which analogous pharmaceutical patent exemplification is lacking, increasing scale‑up risk.

Analytical Toxicology: Single‑Source Precursor for Both β₂‑Agonist Synthesis and Clenbuterol Metabolite Reference Standards

This compound serves as a dual‑purpose inventory item for laboratories conducting β‑agonist residue analysis. It is the direct synthetic precursor to clenbuterol‑class β₂‑agonists [4] and can be oxidized in one step to 4‑amino‑3,5‑dichlorobenzoic acid, the primary clenbuterol metabolite monitored in food safety programs [1][2]. No single alternative benzyl alcohol building block offers this dual analytical and synthetic utility.

Diversity‑Oriented Synthesis: Orthogonal Functionalization for Parallel Library Construction

The three orthogonal reactive handles (‑NH₂, ‑CH₂OH, 2× Ar‑Cl) enable medicinal chemistry teams to execute divergent synthetic strategies from a single building block. The amino group can be acylated, sulfonylated, or diazotized; the benzylic alcohol can be oxidized, converted to a halide, or protected; and the chlorine atoms permit palladium‑catalyzed cross‑couplings (Suzuki, Buchwald‑Hartwig) [1]. This orthogonality supports efficient synthesis of focused libraries for structure‑activity relationship studies without the need to procure multiple distinct building blocks [2].

Quote Request

Request a Quote for (4-Amino-3,5-dichlorophenyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.